molecular formula C14H15N3O2 B1330736 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 135481-57-1

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1330736
M. Wt: 257.29 g/mol
InChI Key: CTFWHSOMLHCMRJ-UHFFFAOYSA-N
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Description

The compound 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[4,3-d]pyrimidine derivative, which is a class of compounds known for their diverse pharmacological activities. One of the derivatives, specifically 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been identified as a new antithrombotic compound with favorable cerebral and peripheral effects .

Synthesis Analysis

The synthesis of the related compound 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione was achieved from an enamine precursor in good yield using two methods. The first method involved thermal fusion with ureas, which produced not only the desired pyrido[4,3-d]pyrimidine-2,4-diones but also unexpected ester by-products. The second method involved a sequence of reactions including ozonolysis and oxidative hydrolysis to confirm the structure of the by-products .

Molecular Structure Analysis

The molecular structure of a related compound, 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate, was determined to have nearly planar pyrimidine rings with the benzene ring nearly perpendicular to the pyrimidine ring. This compound forms dimers through hydrogen bonding, which is a common feature in this class of compounds . Similarly, 6,6-Dibenzyltetrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione forms dimers via intermolecular N—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The pyrido[4,3-d]pyrimidine derivatives undergo various chemical reactions. For instance, N-substituted aminouracils can react with malonates to form 5-hydroxy-pyrido[2,3-d]pyrimidine-2,4,7-triones, which can further react to form different derivatives such as benzo[b]pyrimido[4,5-h]1,6-naphthyridines through cyclization with arylamines . Additionally, the photoreaction of 6-chloro-1,3-dimethyluracil in frozen benzene leads to the formation of novel cycloadducts, which are tetrahydropentaleno[1,2-e]pyrimidine-2,4-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrimidine rings and the perpendicular orientation of the benzene rings affect their crystalline structure and intermolecular interactions . The presence of substituents such as benzyl groups can lead to the formation of symmetrically folded conformations, which in turn influence the compound's reactivity and potential for forming hydrogen-bonded dimers . The reactivity of these compounds in various chemical reactions, such as cyclization and halogenation, is indicative of their versatile chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Conversion to Antithrombotic Compounds :6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione serves as a precursor in the synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects. The compound has been synthesized using two methods, exhibiting versatility in chemical reactions (Furrer, Wágner, & Fehlhaber, 1994).

  • Pyrido[3,4-d]pyrimidine Synthesis :The compound is involved in the synthesis of 6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones, which are obtained in high yields, suggesting its utility in forming structurally complex and valuable chemical entities (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).

  • Synthesis of Pyrido[4,3–d]pyrimidine Derivatives :The compound is instrumental in the synthesis of pyrido[4,3–d]pyrimidine-2,4(1H,3H)-diones and pyrido[4,3–d]pyrimidine-2,4,5(1H,3H,6H)-triones, which are important scaffolds in drug development. The methodology reported is simple and efficient, highlighting the compound's role in facilitating streamlined synthetic processes (Ma, Gao, & Sun, 2021).

  • Crystal Structure Characterization :The compound contributes to understanding molecular geometry and conformation in crystal structures, as seen in the study involving tetrahydropyrimidine-2,4-dione molecules. The analysis of molecular interactions and arrangements is crucial for material science and pharmaceutical applications (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).

Biological Activity and Pharmacological Potential

  • Antifolate Activity :The compound is a key precursor in the synthesis of analogs with antifolate activity, showing potential in inhibiting enzymes such as dihydrofolate reductase. This inhibition is crucial in the treatment of opportunistic infections in immune-compromised patients, indicating the compound's significance in medicinal chemistry (Rosowsky, Mota, & Queener, 1995).

  • Synthesis of Heterocyclic Derivatives :The compound is utilized in synthesizing heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives. This synthesis involves aza-Wittig/base-catalyzed cyclization, indicating the compound's versatility and utility in creating complex molecular structures with potential biological activities (Chen & Liu, 2019).

  • HIV Reverse Transcriptase and Integrase Activity :Modifications of the compound, specifically N-3 hydroxylation, have shown to enhance anti-HIV Integrase (IN) activity while retaining anti-HIV Reverse Transcriptase (RT) activity. This dual activity is significant in the context of HIV treatment and drug design (Tang et al., 2015).

  • Antimicrobial and Antifungal Activities :Derivatives of the compound, when synthesized and tested, showed promising antimicrobial and antifungal activities. This highlights its potential as a precursor in developing new therapeutic agents (Faty, Rashed, & Youssef, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFWHSOMLHCMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326252
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

135481-57-1
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Jiang, HJ Wang, YH Jin, Q Zhang… - Journal of medicinal …, 2016 - ACS Publications
Heat shock protein 90 (Hsp90) is a potential target for oncology therapeutics. Some inhibitors have shown antitumor effects in clinical trials, spurring the discovery of small molecule …
Number of citations: 37 pubs.acs.org
Z Wang, PP Sharma, B Rathi, M Xie… - Journal of Medicinal …, 2023 - ACS Publications
In the current landscape of antiretroviral options, there remains an urgent need for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved resistance profiles and …
Number of citations: 4 pubs.acs.org
HP Sun, JM Jia, F Jiang, XL Xu, F Liu, XK Guo… - European journal of …, 2014 - Elsevier
Rapid Overlay of Chemical Structures (ROCS), which can rapidly identify potentially active compounds by shape comparison, is recognized as a powerful virtual screening tool. By …
Number of citations: 37 www.sciencedirect.com
Y Qi, K Wang, B Long, H Yue, Y Wu, D Yang… - European Journal of …, 2023 - Elsevier
ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, which is an attractive anticancer drug target based on synthetic …
Number of citations: 2 www.sciencedirect.com
MFT Koehler, P Bergeron, E Blackwood… - Journal of medicinal …, 2012 - ACS Publications
Selective inhibitors of mammalian target of rapamycin (mTOR) kinase based upon saturated heterocycles fused to a pyrimidine core were designed and synthesized. Each series …
Number of citations: 27 pubs.acs.org

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